Tofisopam

概要

説明

トフィソパムは、古典的な1,4-ベンゾジアゼピンとは異なる2,3-ベンゾジアゼピン誘導体です。エマンダシンやグランダシンなどのブランド名で販売されています。 従来のベンゾジアゼピンとは異なり、トフィソパムはγ-アミノ酪酸受容体のベンゾジアゼピン結合部位に結合しないため、独自の精神薬理学的プロファイルを示します 。 主に不安症やアルコール離脱症状の治療に使用されます .

準備方法

トフィソパムは、さまざまな方法で合成することができます。一般的な合成経路の1つは、1,2-ジメトキシベンゼンを出発物質として用いる方法です。 このプロセスには、以下の手順が含まれます :

プロピオニル化: 1,2-ジメトキシベンゼンをプロピオニル化剤と反応させて、中間体を生成します。

還元: 中間体を還元剤で還元して、1-(3,4-ジメトキシフェニル)-1-プロパノールを得ます。

酸化: 1-(3,4-ジメトキシフェニル)-1-プロパノールを酸の存在下で酸化剤と反応させて、最終生成物を生成します。

化学反応の分析

トフィソパムは、以下のようなさまざまな化学反応を起こします。

酸化: トフィソパムは、クロム酸などの試薬を使用して、酸の存在下で酸化することができます.

還元: 還元反応は、一般的な還元剤を使用して、中間体を生成することができます.

置換: 置換反応は、特定の条件下で、トフィソパムの化学構造を修飾することができます。

これらの反応に使用される一般的な試薬には、クロム酸、酢酸、水酸化ナトリウムなどがあります 。 これらの反応から生成される主要な生成物は、中間体であり、さらに処理することでトフィソパムを得ることができます .

科学研究における用途

トフィソパムは、以下のような幅広い科学研究において使用されています。

科学的研究の応用

Anxiolytic Properties

Tofisopam has been extensively studied for its anxiolytic effects. A comparative study evaluated this compound against diazepam and placebo in treating anxiety symptoms. The results indicated that this compound was effective in reducing anxiety levels without significant withdrawal symptoms, making it a favorable option for long-term use .

Clinical Study Findings:

- Hamilton Anxiety Rating Scale (HARS) : this compound showed significant reductions in HARS scores over a treatment period, comparable to those observed with diazepam.

- Clinical Global Impression (CGI) : Improvements were noted in CGI severity scores, reinforcing this compound's efficacy as an anxiolytic agent .

Antidepressant-Like Effects

Recent research has revealed that this compound exhibits antidepressant-like activity. A study conducted on mice demonstrated that this compound significantly reduced immobility time in forced swimming tests, suggesting its potential as an antidepressant . The mechanisms underlying this effect involve interactions with serotonergic, catecholaminergic, and opioidergic systems.

Mechanistic Insights:

- Pharmacological Studies : The antidepressant-like effects were abolished when serotonin and catecholamine synthesis were inhibited, indicating that these neurotransmitter systems play a critical role in this compound's action .

- Molecular Docking Studies : In silico analyses confirmed that this compound interacts with μ- and δ-opioid receptors, further elucidating its multifaceted pharmacological profile .

Phosphodiesterase Inhibition

This compound has also been identified as a phosphodiesterase type 4 (PDE4) inhibitor. This discovery opens new avenues for its therapeutic use beyond anxiety and depression. PDE4 inhibitors are known to enhance cAMP signaling, which can have beneficial effects in various neuropsychiatric conditions.

Repositioning Strategy:

- Drug Repositioning : this compound's efficacy as a PDE4 inhibitor was established through reverse docking studies, revealing its potential for new therapeutic indications where modulation of cAMP is beneficial .

- Comparative Potency : The S-enantiomer of this compound was found to be significantly more potent than its R-enantiomer in inhibiting PDE4 activity, suggesting that enantiomer-specific effects could be harnessed for optimized therapeutic strategies .

Summary of Applications

| Application | Mechanism of Action | Key Findings |

|---|---|---|

| Anxiolytic | Non-benzodiazepine action on GABA receptors | Effective in reducing anxiety with good tolerability |

| Antidepressant | Interaction with serotonergic and opioid systems | Significant reduction in immobility in animal models |

| PDE Inhibition | Modulation of cAMP via phosphodiesterase | Potential for repositioning in neuropsychiatric disorders |

作用機序

トフィソパムは、ホスホジエステラーゼのアイソザイム選択的阻害剤として作用することで、その効果を発揮します。 ホスホジエステラーゼ-4A1に最も高い親和性を示し、それに続いてホスホジエステラーゼ-10A1、ホスホジエステラーゼ-3、ホスホジエステラーゼ-2A3となります 。 古典的なベンゾジアゼピンとは異なり、トフィソパムはγ-アミノ酪酸受容体のベンゾジアゼピン結合部位に結合しません 。 この独自の作用機序により、鎮静、筋肉弛緩、運動能力の低下を起こすことなく、不安解消効果が得られます .

類似化合物との比較

トフィソパムは、ギリソパムやネリソパムなどの化合物を含む2,3-ベンゾジアゼピンファミリーに属しています 。 古典的な1,4-ベンゾジアゼピンとは異なり、トフィソパムには、抗けいれん作用、鎮静作用、筋肉弛緩作用はありません 。 これは、従来のベンゾジアゼピンに伴う一般的な副作用を起こすことなく、不安解消効果をもたらすため、ベンゾジアゼピンの中でユニークな存在です .

類似の化合物には、以下のようなものがあります。

ギリソパム: 不安解消効果が類似する別の2,3-ベンゾジアゼピンです.

ネリソパム: 作用機序は異なりますが、トフィソパムに関連する化合物です.

トフィソパムのユニークなプロファイルにより、特に従来のベンゾジアゼピンの鎮静効果を伴わない不安解消治療を必要とする患者にとって、治療上の価値の高い化合物となっています .

生物活性

Tofisopam is a unique anxiolytic compound that exhibits a range of biological activities, primarily through its selective inhibition of phosphodiesterase (PDE) isoenzymes. This article delves into the pharmacological mechanisms, clinical efficacy, and comparative studies related to this compound's biological activity.

This compound acts as an isoenzyme-selective inhibitor of various phosphodiesterases, with the following affinities:

| PDE Isoenzyme | IC50 (μM) |

|---|---|

| PDE-4A1 | 0.42 |

| PDE-10A1 | 0.92 |

| PDE-3 | 1.98 |

| PDE-2A3 | 2.11 |

This compound's mechanism does not involve binding to the traditional benzodiazepine site on GABA receptors, differentiating it from other anxiolytics like diazepam. Instead, its effects are attributed to alterations in intracellular signaling pathways through the modulation of cyclic nucleotide levels, which are critical in various neuropsychiatric conditions .

Clinical Studies

A series of clinical trials have established this compound's efficacy in treating anxiety and depression:

- Study Design : A double-blind trial compared this compound with diazepam and placebo over a two-week period.

| Group | N | Day 1 Mean Anxiety Score | Day 14 Mean Anxiety Score | Change | Statistical Significance |

|---|---|---|---|---|---|

| Placebo | 23 | 22.57 | 19.70 | -2.87 | p < 0.01 |

| This compound | 19 | 21.63 | 14.00 | -7.63 | p < 0.001 |

| Diazepam | 20 | 23.05 | 15.95 | -7.20 | p < 0.001 |

The results indicated significant reductions in anxiety symptoms across all groups, with this compound showing comparable efficacy to diazepam but with fewer side effects .

Comparative Studies

In head-to-head comparisons with diazepam, this compound demonstrated similar anxiolytic properties while preserving cognitive function and minimizing sedation:

- Cognitive Effects : Unlike diazepam, this compound did not impair cognitive abilities, making it a preferable option for patients requiring anxiolytic treatment without cognitive side effects .

Animal Studies and Mechanistic Insights

Recent animal studies have further elucidated the antidepressant-like effects of this compound:

- Behavioral Tests : In forced swimming and tail suspension tests, this compound significantly reduced immobility times, indicating potential antidepressant activity mediated through serotonergic, catecholaminergic, and opioidergic systems.

| Dosage (mg/kg) | Immobilization Time (s) |

|---|---|

| Control | 128.2 |

| This compound (50) | 117 |

Pharmacological antagonism studies revealed that the antidepressant effects were abolished when serotonin or catecholamine synthesis was inhibited, highlighting the role of these neurotransmitters in mediating this compound's effects .

Case Studies

Clinical observations have noted that this compound is especially effective in patients with anxiety disorders exhibiting somatic symptoms. In a cohort study involving patients with anxiety and depression:

特性

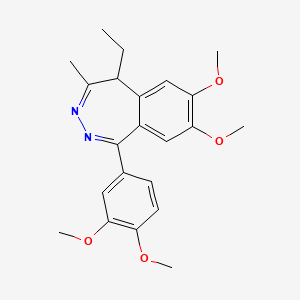

IUPAC Name |

1-(3,4-dimethoxyphenyl)-5-ethyl-7,8-dimethoxy-4-methyl-5H-2,3-benzodiazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O4/c1-7-15-13(2)23-24-22(14-8-9-18(25-3)19(10-14)26-4)17-12-21(28-6)20(27-5)11-16(15)17/h8-12,15H,7H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUJBDQSFYCKFAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(=NN=C(C2=CC(=C(C=C12)OC)OC)C3=CC(=C(C=C3)OC)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3023681 | |

| Record name | Tofisopam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Tofisopam | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015699 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Tofisopam does not bind to the benzodiazepine binding site of the gamma-aminobutyric acid receptor. One study (Rundfeldt C. et al.) has shown that tofisopam acts as an isoenzyme-selective inhibitor of phosphodiesterases (PDEs) with highest affinity to PDE-4A1 (0.42 μM) followed by PDE-10A1 (0.92 μM), PDE-3 (1.98 μM) and PDE-2A3 (2.11 μM). | |

| Record name | Tofisopam | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08811 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

22345-47-7 | |

| Record name | Tofisopam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22345-47-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tofisopam [INN:DCF:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022345477 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tofisopam | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08811 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tofisopam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tofisopam | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.823 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TOFISOPAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UZC80HAU42 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tofisopam | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015699 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

152 °C | |

| Record name | Tofisopam | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08811 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tofisopam | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015699 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Tofisopam differ from traditional 1,4-benzodiazepines in terms of its chemical structure and pharmacological profile?

A1: Unlike traditional 1,4-benzodiazepines, this compound possesses a 2,3-benzodiazepine structure [, ]. This structural difference contributes to its distinct pharmacological profile, characterized by selective anxiolytic action without significant muscle relaxant, anticonvulsant, or sedative effects [, ].

Q2: What is the role of the dopaminergic system in this compound's mechanism of action?

A3: Research suggests this compound may act as a mixed dopamine agonist and antagonist, influencing central dopaminergic activity [, ]. This interaction with the dopaminergic system may contribute to its anxiolytic effects and differentiate its profile from 1,4-benzodiazepines.

Q3: What is the evidence for this compound's interaction with opioid receptors?

A4: Preclinical studies indicate this compound's antinociceptive effects are mediated by μ-, δ-, and ҡ-opioid receptors. These findings were supported by pharmacological antagonism studies using naloxone, naltrindole (δ-opioid receptor blocker), and nor-binaltorphimine (ҡ-opioid receptor blocker) [].

Q4: How does chronic lithium treatment affect this compound's interaction with the dopaminergic system?

A5: Chronic lithium administration has been shown to abolish the this compound-induced increase in the activity of dopaminergic drugs, suggesting a modulatory effect on this compound's influence on dopaminergic receptor sensitivity [].

Q5: What are the primary clinical indications for this compound?

A6: this compound is primarily indicated for the relief of anxiety and tension in various emotional disorders []. Clinical studies suggest efficacy in treating generalized anxiety disorder, somatic symptoms associated with anxiety, and anxiety related to autonomic dysfunction [, , , ].

Q6: Does this compound have antidepressant-like effects?

A7: Preclinical studies using the tail suspension and modified forced swimming tests in mice suggest this compound possesses antidepressant-like activity []. This effect appears to be mediated by the serotonergic, catecholaminergic, and opioidergic systems, as indicated by pharmacological antagonism studies [].

Q7: Can this compound be used in the treatment of catatonia?

A8: An open-label study investigated this compound's efficacy in treating organic catatonia and reported significant improvement in catatonic symptoms with minimal side effects compared to traditional benzodiazepines []. The study suggests this compound's unique pharmacological profile may be advantageous in this patient population.

Q8: Does this compound impact uric acid metabolism?

A9: Research suggests this compound may affect uric acid metabolism by influencing its renal transport. A study in healthy subjects observed increased fractional and urinary excretions of uric acid following this compound administration, along with a decrease in plasma uric acid concentration [].

Q9: What are the potential applications of this compound in neurootological diseases?

A10: Clinical studies indicate that this compound may be beneficial in treating vertigo, dizziness, and tinnitus, particularly in patients with underlying autonomic dysfunction [, ].

Q10: What are the primary metabolic pathways of this compound enantiomers?

A11: this compound exhibits enantioselective metabolism. The (R)-enantiomer is primarily metabolized by CYP2C9, leading to demethylation of the methoxy group at the 4-position of the phenyl ring. In contrast, the (S)-enantiomer is predominantly metabolized by CYP3A4, resulting in demethylation at the 7-position of the benzodiazepine ring [].

Q11: How does the metabolism of this compound enantiomers affect their plasma and urine concentrations?

A12: The enantioselective metabolism of this compound results in different metabolite profiles for (R)- and (S)-enantiomers, reflected in their plasma and urine concentrations []. This difference highlights the importance of considering enantiomeric contributions when studying this compound's pharmacokinetics and pharmacodynamics.

Q12: Does this compound inhibit CYP3A4 activity?

A13: In vitro studies using human recombinant CYP3A4 supersomes have shown that this compound can inhibit CYP3A4 activity in a dose-dependent manner []. This finding suggests a potential for drug interactions with co-administered CYP3A4 substrates.

Q13: What analytical techniques are commonly employed for the characterization and quantification of this compound?

A14: High-performance liquid chromatography (HPLC) coupled with UV detection is widely used for quantifying this compound in biological samples and pharmaceutical formulations [, , ]. Chiral HPLC methods employing polysaccharide-type chiral stationary phases have been developed for the separation and quantification of this compound enantiomers [, ].

Q14: What spectroscopic methods are useful for studying this compound?

A15: Charge-transfer complex spectrophotometry is a valuable technique for this compound analysis []. Circular dichroism (CD) spectroscopy, particularly when coupled with HPLC, allows for the separation and identification of this compound stereoisomers based on their unique CD spectral characteristics [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。